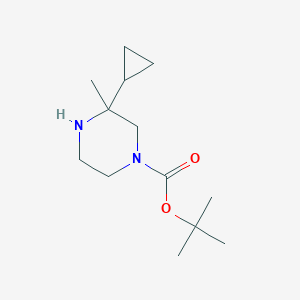

tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-7-14-13(4,9-15)10-5-6-10/h10,14H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTLMPCHAWLGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN1)C(=O)OC(C)(C)C)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2173999-29-4 | |

| Record name | tert-butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Structure and Properties

Tert-butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate (CAS: 2173999-29-4) is characterized by the molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 240.35 g/mol. The compound features a 3-substituted piperazine ring with both cyclopropyl and methyl substituents at the quaternary carbon in position 3, while the nitrogen at position 1 is protected with a tert-butyloxycarbonyl group.

Physical Properties

The compound typically appears as an oil at room temperature and has specific spectroscopic properties that aid in its identification and characterization. Based on analytical data, the predicted collision cross-section values for different adducts of this compound are listed in Table 1.

Table 1: Predicted Collision Cross Section Values

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 241.19106 | 161.4 |

| [M+Na]+ | 263.17300 | 171.8 |

| [M+NH₄]+ | 258.21760 | 169.7 |

| [M+K]+ | 279.14694 | 167.1 |

| [M-H]- | 239.17650 | 168.5 |

| [M+Na-2H]- | 261.15845 | 168.6 |

| [M]+ | 240.18323 | 166.0 |

| [M]- | 240.18433 | 166.0 |

Synthetic Approaches and Methodologies

The preparation of this compound can be approached through multiple synthetic routes, drawing upon established methodologies for related piperazine derivatives. Based on extensive literature review, several viable approaches have been identified.

Method 1: Cyclopropylation of tert-Butyl 3-methylpiperazine-1-carboxylate

This approach involves the introduction of the cyclopropyl group to an existing tert-butyl 3-methylpiperazine-1-carboxylate scaffold. The synthetic strategy leverages alkylation chemistry to form the quaternary center at the 3-position.

Method 2: Adaptation of Volasertib Intermediate Synthesis

Drawing from patent literature describing the synthesis of related compounds, this method adapts procedures used in preparing Volasertib intermediates. The approach follows a series of carefully controlled reactions to construct the desired molecular architecture.

Detailed Preparation Methods

Modified Volasertib Intermediate Approach

This method draws inspiration from the synthetic route described for 1-cyclopropylmethylpiperazine, a Volasertib intermediate, but with key modifications to introduce the methyl group at the 3-position.

Reagents and Materials:

- N-Boc-3-methylpiperazine

- Triethylamine or pyridine

- Cyclopropanecarbonyl chloride

- Dichloromethane or dichloroethane

- Sodium borohydride

- Boron trifluoride-diethyl ether

- Tetrahydrofuran or ethylene glycol dimethyl ether

Procedure:

Step 1: Acylation Reaction

- Add N-Boc-3-methylpiperazine and triethylamine (or pyridine) to dichloromethane in a reaction vessel under nitrogen atmosphere.

- Cool the reaction mixture to 0°C.

- Slowly add cyclopropanecarbonyl chloride dropwise, controlling the temperature between 0-10°C.

- After complete addition, allow the reaction to proceed at 10-20°C for 3 hours.

- Add water, adjust pH to 8-9 with sodium carbonate, separate the organic phase, wash with dilute hydrochloric acid and water.

- Concentrate to remove dichloromethane and obtain the acylated intermediate.

Step 2: Reduction and Cyclization

- Dissolve the intermediate in tetrahydrofuran.

- Add sodium borohydride.

- Dropwise add boron trifluoride-diethyl ether at 0-10°C.

- Allow reaction to proceed for 2-4 hours at 0-25°C.

- Quench the reaction, extract, and concentrate to obtain this compound.

This method is adapted from the procedure described for related compounds in patent literature.

Direct Synthetic Approach

This alternative method involves a direct approach to construct the compound from appropriate precursors.

Reagents and Materials:

- 3-Cyclopropyl-3-methylpiperazine

- Di-tert-butyl dicarbonate (Boc₂O)

- Triethylamine

- Dichloromethane

Procedure:

- Dissolve 3-cyclopropyl-3-methylpiperazine in dichloromethane.

- Add triethylamine to the solution.

- Slowly add di-tert-butyl dicarbonate at 0-5°C.

- Allow the reaction to warm to room temperature and stir for 4-6 hours.

- Wash the reaction mixture with water and brine.

- Dry over anhydrous sodium sulfate, filter, and concentrate.

- Purify the crude product by column chromatography to obtain this compound.

This approach requires the prior synthesis of 3-cyclopropyl-3-methylpiperazine, which could be prepared through several routes described in the literature for similar compounds.

Comparison of Synthetic Methods

The various synthetic approaches offer different advantages and limitations in terms of efficiency, scalability, and resource requirements. Table 2 provides a comparative analysis of the key parameters for each method.

Table 2: Comparison of Synthetic Methods

| Parameter | Modified Volasertib Approach | Direct Approach |

|---|---|---|

| Starting Materials | N-Boc-3-methylpiperazine | 3-Cyclopropyl-3-methylpiperazine |

| Number of Steps | 2-3 | 1 (plus prior synthesis) |

| Estimated Yield | 85-95% | 80-90% |

| Reaction Conditions | 0-25°C, inert atmosphere | 0-25°C, ambient conditions |

| Scalability | Good for large-scale | Better for small-scale |

| Purification Complexity | Moderate | Low |

| Resource Requirements | Moderate | Low |

Optimization Parameters

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. For the acylation step in Method 3.1, dichloromethane or dichloroethane are preferred, with a mass ratio to N-Boc-3-methylpiperazine of 3:1-5:1. For the reduction step, tetrahydrofuran or ethylene glycol dimethyl ether with a mass ratio of 2:1-3:1 to the acylated intermediate has proven effective.

Temperature Control

Temperature control is critical for selectivity and yield optimization:

- Acylation: 0-10°C during addition, 10-20°C for reaction

- Reduction: 0-10°C during addition, 0-25°C for reaction

- Boc protection: 0-5°C during addition, room temperature for reaction

Reagent Ratios

Optimal molar ratios for key reagents based on patent literature for similar compounds:

Table 3: Optimized Reagent Molar Ratios

| Reaction | Reagent | Molar Ratio |

|---|---|---|

| Acylation | Cyclopropanecarbonyl chloride:N-Boc-3-methylpiperazine | 1.1-1.3:1 |

| Acylation | Triethylamine:N-Boc-3-methylpiperazine | 1.5-2.0:1 |

| Reduction | Boron trifluoride-diethyl ether:Acylated intermediate | 1.1-1.5:1 |

| Reduction | Sodium borohydride:Acylated intermediate | 1.5-2.0:1 |

| Boc Protection | Boc₂O:3-Cyclopropyl-3-methylpiperazine | 1.1-1.2:1 |

Characterization and Quality Control

Analytical Methods

The identity and purity of this compound can be confirmed using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H-NMR and ¹³C-NMR provide structural confirmation.

- Mass Spectrometry : Confirms molecular weight and fragmentation pattern.

- Infrared Spectroscopy : Identifies key functional groups.

- High-Performance Liquid Chromatography (HPLC) : Determines purity.

Applications and Significance

This compound serves as a valuable intermediate in pharmaceutical synthesis, particularly in the development of:

- Kinase inhibitors for cancer treatment

- Novel central nervous system agents

- Antiparasitic compounds

- Chemical building blocks for diverse medicinal chemistry applications

The presence of the Boc protecting group provides a convenient handle for further modifications while protecting one of the piperazine nitrogens, making this compound particularly versatile in multistep syntheses.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, in acidic or basic medium.

Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

Substitution: Alkyl halides, in the presence of a base like potassium carbonate or sodium hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis

Building Block for Pharmaceuticals:

tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate serves as a versatile building block in the synthesis of more complex molecules. Its structure allows for modifications that can lead to novel pharmaceutical agents. For instance, it is used in the synthesis of intermediates for drugs targeting various diseases, including cancer and inflammatory conditions .

Table 1: Synthesis Applications

Biological Research

Ligand and Probe Development:

In biochemical studies, this compound may act as a ligand or probe to investigate enzyme interactions and receptor binding mechanisms. Its structural features make it suitable for studying various biological pathways .

Therapeutic Potential:

Research indicates potential therapeutic applications, particularly as an anti-inflammatory or anticancer agent. However, further studies are necessary to validate these claims and assess safety profiles .

Case Study: Anti-Cancer Activity

A study investigated the efficacy of derivatives of this compound in inhibiting tumor growth in vitro. Results showed promising activity against certain cancer cell lines, warranting further exploration into its mechanism of action and therapeutic index .

Mechanism of Action

The mechanism of action of tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The cyclopropyl and tert-butyl groups can influence the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, synthetic yields, and applications based on the provided evidence:

Key Observations:

The methyl group at position 3 increases steric hindrance, which may reduce off-target interactions and enhance metabolic stability compared to analogs like tert-butyl 3-thiophen-3-ylpiperazine-1-carboxylate .

Synthetic Accessibility :

- Analogs with single substituents (e.g., thiophene, triazole) are synthesized in moderate yields (58–62%) via coupling reactions (General Procedure A) .

- Dual-substituted derivatives (e.g., 3,3-dimethyl) are less common in the evidence, suggesting the target compound may require specialized conditions to avoid steric clashes during synthesis.

Spectroscopic Differentiation :

- While NMR data for the target compound is unavailable, tert-butyl 3-(thiophen-3-yl)piperazine-1-carboxylate shows distinct ¹³C NMR peaks at δ 142.75 (thiophene C) and δ 154.81 (Boc carbonyl), which would shift in the target due to cyclopropyl and methyl electronic effects .

Applications :

- Piperazine-Boc derivatives are widely used in drug discovery. For example, tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate (95% purity) is a precursor for alkylating agents in oncology .

- The target compound’s dual substituents may position it as a candidate for protease inhibitors or GPCR modulators, where balanced lipophilicity and rigidity are critical .

Biological Activity

tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a piperazine ring, a tert-butyl group, and a cyclopropyl moiety, which contribute to its unique chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₄N₂O₂ |

| IUPAC Name | This compound |

| InChI Key | YUTLMPCHAWLGFL-UHFFFAOYSA-N |

| Predicted Collision Cross Section | 161.4 Ų (for [M+H]+) |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperazine ring can modulate the activity of neurotransmitter receptors, while the cyclopropyl and tert-butyl groups influence binding affinity and selectivity.

Medicinal Chemistry

This compound is explored for its potential therapeutic applications, particularly in the central nervous system (CNS). Research indicates that it may act as a precursor for synthesizing pharmaceutical agents targeting neurological disorders. Its unique structure allows it to serve as a model for studying the effects of piperazine derivatives on biological targets .

Anticancer Activity

Recent studies have examined the anticancer potential of similar piperazine derivatives, suggesting that structural modifications can enhance cytotoxicity against various cancer cell lines. For instance, compounds with three-dimensional structures have shown improved interactions with protein binding sites, leading to better efficacy in cancer therapy .

Study 1: Interaction with Muscarinic Receptors

In a study investigating piperazine derivatives, compounds structurally related to this compound were found to activate M3 muscarinic acetylcholine receptors (M3R). This activation is linked to cell proliferation and resistance to apoptosis in colorectal cancer models, indicating potential for therapeutic use in oncology .

Study 2: Antimicrobial Properties

Another study focused on hybrid antibacterial compounds that included piperazine moieties similar to this compound. These compounds exhibited significant antibacterial activity against Gram-positive bacteria by inhibiting DNA polymerase and topoisomerase functions .

Comparative Analysis

The presence of both cyclopropyl and tert-butyl groups in this compound differentiates it from other piperazine derivatives. This combination not only enhances its solubility but also contributes to its unique pharmacological profile.

| Compound | Activity | Notes |

|---|---|---|

| This compound | CNS targeting, anticancer potential | Unique structural features |

| Piperazine derivatives (without cyclopropyl) | Varies widely | Less effective in specific targets |

Q & A

Q. What are the common synthetic routes for tert-butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols, including Boc protection of the piperazine ring, cyclopropane functionalization, and methyl group introduction. For example:

- Step 1 : Boc protection of the piperazine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in THF under reflux .

- Step 2 : Cyclopropane ring formation via nucleophilic substitution or [2+1] cycloaddition, requiring anhydrous conditions and catalysts like Cu(I) .

- Step 3 : Methylation using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) at 50–60°C .

Optimization Tips : - Monitor reaction progress via TLC (silica gel, hexane/EtOAc eluent).

- Use column chromatography (SiO₂, gradient elution) for purification .

- Yield improvements (e.g., 60–79%) are achievable by adjusting stoichiometry and reaction time .

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure and purity of this compound?

Methodological Answer :

- ¹H/¹³C NMR :

- Mass Spectrometry (MS) :

- ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (e.g., m/z 269 for related analogs) .

Purity Assessment :

- ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (e.g., m/z 269 for related analogs) .

- HPLC with UV detection (λ = 254 nm) using a C18 column (MeCN/H₂O mobile phase) confirms purity >95% .

Q. What purification strategies are effective for isolating this compound from byproducts?

Methodological Answer :

- Liquid-Liquid Extraction : Separate polar impurities using dichloromethane (DCM) and aqueous NaHCO₃ .

- Crystallization : Recrystallize from ethanol/water mixtures to remove hydrophobic byproducts .

- Flash Chromatography : Use SiO₂ columns with hexane/EtOAc (3:2) + 0.25% Et₃N to mitigate tailing .

Advanced Research Questions

Q. How can conflicting NMR data arising from diastereomeric mixtures be resolved?

Methodological Answer :

- Dynamic NMR (DNMR) : Perform variable-temperature NMR (e.g., 25°C to −40°C) to observe coalescence of split signals, indicating slow conformational exchange .

- Chiral Derivatization : React with a chiral auxiliary (e.g., Mosher’s acid) to separate enantiomers via HPLC .

- Crystallographic Refinement : Use SHELXL for single-crystal X-ray diffraction to assign absolute configurations .

Q. What computational methods are suitable for studying the conformational stability of this compound?

Methodological Answer :

- DFT Calculations :

- Optimize geometries at the B3LYP/6-31G(d) level to compare axial vs. equatorial tert-butyl conformers .

- Include explicit solvent models (e.g., PCM for THF) to account for solvation effects .

- Molecular Dynamics (MD) : Simulate rotational barriers of the cyclopropane ring in simulated physiological conditions (e.g., water, 310 K) .

Q. How does structural modification (e.g., halogen substitution) impact biological activity in SAR studies?

Methodological Answer :

-

Comparative Analysis :

Modification Biological Activity Reference –Cl substitution Enhanced antimicrobial activity –CF₃ substitution Improved metabolic stability Cyclopropane removal Loss of target binding affinity -

Experimental Validation :

- Perform receptor-binding assays (e.g., SPR or ITC) to quantify affinity changes .

- Use cellular viability assays (MTT) to assess cytotoxicity in HEK293 or HeLa cells .

Q. How can SHELX software improve crystallographic refinement for this compound?

Methodological Answer :

Q. What strategies mitigate discrepancies in mass spectrometry data for protonated vs. sodiated adducts?

Methodological Answer :

- Ionization Control :

- Add 0.1% formic acid to ESI sources to favor [M+H]⁺ over [M+Na]⁺ .

- Use nano-ESI for lower sodium contamination .

- Data Analysis :

- Compare isotopic patterns (e.g., ³⁵Cl/³⁷Cl for –Cl analogs) to confirm adduct identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.